molecular formula C14H15BrO3 B8303909 tert-butyl 6-bromo-2H-1-benzopyran-3-carboxylate

tert-butyl 6-bromo-2H-1-benzopyran-3-carboxylate

Cat. No.: B8303909
M. Wt: 311.17 g/mol
InChI Key: SAKIZMOWTGRKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-bromo-2H-1-benzopyran-3-carboxylate is a useful research compound. Its molecular formula is C14H15BrO3 and its molecular weight is 311.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15BrO3

Molecular Weight

311.17 g/mol

IUPAC Name

tert-butyl 6-bromo-2H-chromene-3-carboxylate

InChI

InChI=1S/C14H15BrO3/c1-14(2,3)18-13(16)10-6-9-7-11(15)4-5-12(9)17-8-10/h4-7H,8H2,1-3H3

InChI Key

SAKIZMOWTGRKKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=CC(=C2)Br)OC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromosalicylaldehyde (10.0 g) and tert-butyl acrylate (17.5 ml) in tert-butanol (100 ml) was added potassium tert-butoxide (1.67 g) at room temperature, and the mixture was refluxed for 66 hours and cooled to room temperature. To the mixture was added ethyl acetate, and the mixture was washed with water, 1N sodium hydroxide and saturated sodium chloride solution, dried with magnesium sulfate and concentrated. The residue was separated and purified with column chromatography (ethyl acetate/hexane=1:19) to give tert-butyl 6-bromo-2H-1-benzopyran-3-carboxylate (10.86 g) as pale yellow crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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